A Comprehensive Technical Guide to the Physicochemical Properties of Precirol® ATO 5
A Comprehensive Technical Guide to the Physicochemical Properties of Precirol® ATO 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precirol® ATO 5, with the non-proprietary name glyceryl palmitostearate, is a highly versatile lipid excipient utilized extensively in the pharmaceutical and cosmetic industries.[1][2] Manufactured by Gattefossé, it is a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids, with the diester fraction being predominant.[1][3][4] This white, fine powder with a faint odor is recognized for its utility as a lubricant, coating agent for taste masking, and as a matrix former in modified-release oral solid dosage forms.[1][3][5][6] Its lipophilic nature, characterized by a low Hydrophile-Lipophile Balance (HLB), makes it a key ingredient in various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of Precirol® ATO 5, complete with experimental methodologies and graphical representations of key processes.
Physicochemical Properties
The functional performance of Precirol® ATO 5 in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties have been characterized using various analytical techniques, and the key quantitative data are summarized in the tables below.
Table 1: General Physicochemical Properties of Precirol® ATO 5
| Property | Value | References |
| Chemical Name | Glyceryl Palmitostearate | [1][5] |
| EP Name | Glycerol Distearate (Type I) | [7] |
| USFDA Name | Glyceryl Palmitostearate | [1] |
| Molecular Formula | C37H76O7 | [1][8] |
| Molecular Weight | 633.0 g/mol | [1][8] |
| Appearance | Fine white powder with a faint odor | [1] |
| HLB Value | 2 | [1] |
| Particle Size (D50) | 51 µm | [9] |
Table 2: Thermal and Rheological Properties of Precirol® ATO 5
| Property | Value | References |
| Melting Point | 52-55 °C | [1][10] |
| Boiling Point | 200 °C | [1][10] |
| Storage Condition | 51-58 °C (Should not be stored above 35°C for extended periods) | [1][10] |
Table 3: Solubility Profile of Precirol® ATO 5
| Solvent | Solubility | References |
| Chloroform | Freely Soluble | [1][10] |
| Dichloromethane | Freely Soluble | [1][10] |
| Ethanol (95%) | Practically Insoluble | [1][10] |
| Mineral Oil | Practically Insoluble | [1][10] |
| Water | Practically Insoluble | [1][10] |
Table 4: Pharmacopeial Specifications of Precirol® ATO 5 (Glyceryl Palmitostearate)
| Parameter | Specification | References |
| Acid Value | < 6.0 | [10] |
| Iodine Value | < 3.0 | [10] |
| Saponification Value | 175-195 | [10] |
| Free Glycerin | < 1.0% | [10] |
| 1-Monoglycerides | 8.0-17.0% | [10] |
| Water Content | < 1.0% | [10] |
| Sulfated Ash | < 0.1% | [10] |
| Heavy Metals | < 10 ppm | [10] |
Experimental Protocols
The characterization of Precirol® ATO 5 involves several analytical techniques to determine its thermal behavior, crystalline structure, and particle size. Below are detailed methodologies for these key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of Precirol® ATO 5.
-
Objective: To determine the melting point and thermal profile of Precirol® ATO 5.
-
Instrumentation: A differential scanning calorimeter (e.g., DSC 25, TA Instruments).
-
Methodology:
-
Accurately weigh approximately 5 mg of Precirol® ATO 5 into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed aluminum pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.
-
Maintain a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment.
-
The endothermic peak corresponding to the melting of the material is recorded and analyzed to determine the onset temperature and the peak melting temperature.
-
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is used to investigate the crystalline structure and polymorphic forms of Precirol® ATO 5.
-
Objective: To characterize the crystalline nature and identify the polymorphic form of Precirol® ATO 5.
-
Instrumentation: An X-ray diffractometer (e.g., Mini-Flex II, Rigaku Corp.).
-
Methodology:
-
Prepare a uniform powder sample of Precirol® ATO 5.
-
Mount the sample onto the sample holder of the diffractometer.
-
The sample is irradiated with monochromatic Cu Kα radiation (at 30 kV and 15 mA).
-
The diffraction pattern is recorded over an angular range (2θ) from 3° to 60°.
-
The scan is performed at a specific rate, for example, 2 seconds per step.
-
The resulting diffractogram, which shows diffraction peaks at specific 2θ angles, is analyzed to determine the crystalline structure. Aged Precirol® ATO 5 typically shows several peaks between 15° and 25° 2θ.
-
Particle Size Analysis by Laser Diffraction
Laser diffraction is a common method for determining the particle size distribution of Precirol® ATO 5 powder.
-
Objective: To measure the particle size distribution of Precirol® ATO 5.
-
Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter, or Sympatec).
-
Methodology (Dry Dispersion):
-
Ensure the sample is dry and free-flowing.
-
Utilize a dry powder feeder to introduce the sample into the measurement zone.
-
Disperse the powder using a jet of compressed air at a defined pressure. The dispersion pressure is a critical parameter and should be optimized to ensure complete deagglomeration without causing particle fracture.
-
A laser beam is passed through the dispersed sample.
-
The light scattered by the particles is measured by a series of detectors at various angles.
-
The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory. The result is typically reported as a volume-based distribution, with parameters such as D10, D50, and D90.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the application of Precirol® ATO 5.
Conclusion
Precirol® ATO 5 is a well-characterized lipid excipient with a unique set of physicochemical properties that make it invaluable in pharmaceutical formulation development. Its defined melting range, hydrophobicity, and particle size contribute to its effectiveness as a lubricant, taste-masking agent, and sustained-release matrix former. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this excipient, ensuring its optimal performance in various drug delivery applications. The provided workflows for key manufacturing processes, such as hot-melt extrusion, further illustrate its practical application in creating advanced dosage forms. For researchers and drug development professionals, a thorough understanding of these properties and methodologies is crucial for harnessing the full potential of Precirol® ATO 5 in developing safe, effective, and patient-centric medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. science.rsu.lv [science.rsu.lv]
- 10. pharmaexcipients.com [pharmaexcipients.com]
